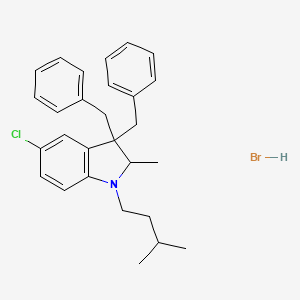
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a chloro-substituted indole core, benzyl groups, and a hydrobromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole undergoes alkylation with 3-methylbutyl halide in the presence of a strong base like sodium hydride.
Benzylation: The final step involves benzylation using benzyl chloride and a base such as potassium carbonate.
Formation of Hydrobromide Salt: The free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzylic positions.
Reduction: Reduction reactions can target the chloro group or the indole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro position or the benzylic positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium cyanide.
Major Products
Oxidation: Products may include indole N-oxides or benzylic alcohols.
Reduction: Products may include dechlorinated indoles or reduced indole rings.
Substitution: Products may include substituted indoles with various functional groups replacing the chloro or benzylic positions.
Applications De Recherche Scientifique
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and benzyl groups can influence its binding affinity and specificity, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole: The free base form without the hydrobromide salt.
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrochloride: The hydrochloride salt form.
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;acetate: The acetate salt form.
Uniqueness
The hydrobromide salt form of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole is unique due to its specific solubility and stability properties, which can influence its reactivity and application in various fields. The presence of the hydrobromide salt can also affect its pharmacokinetic and pharmacodynamic profiles in medicinal applications.
Propriétés
Formule moléculaire |
C28H33BrClN |
|---|---|
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide |
InChI |
InChI=1S/C28H32ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21-22H,16-17,19-20H2,1-3H3;1H |
Clé InChI |
WPYPZKIJTLGKGK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(N1CCC(C)C)C=CC(=C2)Cl)(CC3=CC=CC=C3)CC4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


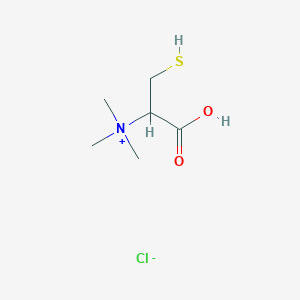

![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
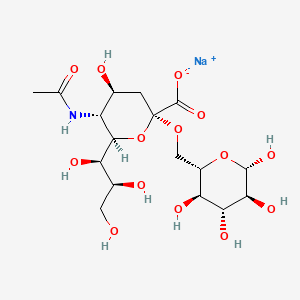
![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
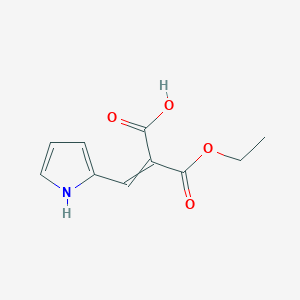

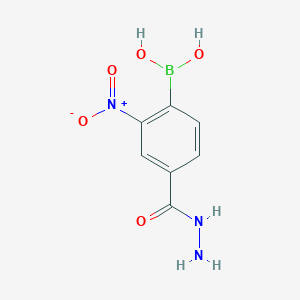
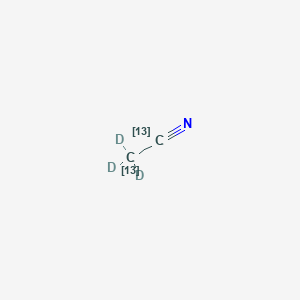
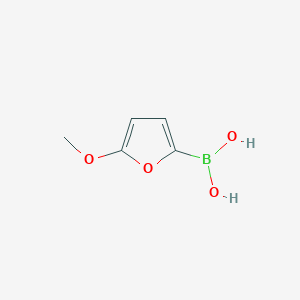
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
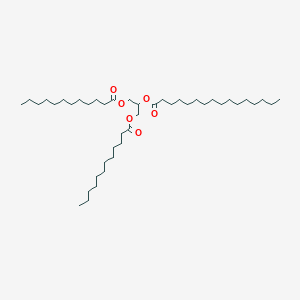
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
